1-(3-methoxyphenyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJXNTPMSNGZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647832 | |
| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613686-10-5 | |
| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 3 Methoxyphenyl 1h Pyrazole and Its Derivatives
Strategies for Constructing the 1H-Pyrazole Nucleus
The construction of the 1H-pyrazole ring can be achieved through several strategic approaches, including cycloaddition reactions, palladium-catalyzed cross-coupling, and one-pot multicomponent reactions. These methods offer varying degrees of regioselectivity, functional group tolerance, and efficiency.
Regioselective [3+2] Cycloaddition Approaches
[3+2] cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the ring system.
A novel and regioselective method for synthesizing polysubstituted pyrazoles involves the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. acs.orgnih.gov This approach utilizes the unique reactivity of 2-alkynyl-1,3-dithianes, which act as umpolung synthons, allowing for efficient pyrazole (B372694) construction under mild conditions. acs.orgnih.gov The reaction exhibits excellent regioselectivity and tolerates a broad range of functional groups. acs.org For instance, the reaction of various 2-substituted-1,3-dithiane derivatives with sydnones in the presence of potassium tert-butoxide (KOt-Bu) in dimethyl sulfoxide (B87167) (DMSO) at room temperature affords 1,3,4-trisubstituted pyrazoles in good yields. acs.org The dithianyl group in the resulting pyrazole can be further derivatized, highlighting the synthetic versatility of this method. acs.org
A proposed mechanism for this transformation involves the deprotonation of the sydnone (B8496669) and the isomerization of the 2-alkynyl-1,3-dithiane to an allenic sulfonium (B1226848) salt under basic conditions. Subsequent nucleophilic attack of the sydnone on the allene, followed by cyclization and elimination of a sulfur-containing species, leads to the formation of the pyrazole ring. rsc.org
Table 1: Examples of Base-Mediated Annulations of 2-Alkynyl-1,3-Dithianes and Sydnones
| 2-Alkynyl-1,3-dithiane | Sydnone | Product | Yield (%) |
| Phenyl-substituted | Phenyl-substituted | 1,4-Diphenyl-3-(1,3-dithian-2-yl)-1H-pyrazole | 72 |
| m-Tolyl-substituted | Phenyl-substituted | 1-Phenyl-3-(1,3-dithian-2-yl)-4-(m-tolyl)-1H-pyrazole | 64 |
| p-Anisyl-substituted | Phenyl-substituted | 1-Phenyl-3-(1,3-dithian-2-yl)-4-(p-anisyl)-1H-pyrazole | 73 |
| Naphthyl-substituted | Phenyl-substituted | 1-Phenyl-3-(1,3-dithian-2-yl)-4-(naphthalen-2-yl)-1H-pyrazole | 70 |
Data sourced from The Journal of Organic Chemistry. acs.org
A sequential [3+2] annulation reaction between prop-2-ynylsulfonium salts and hydrazonyl chlorides provides a facile route to pyrazoles bearing functional motifs. rsc.orgrsc.org This method proceeds in moderate to good yields and accommodates a wide range of substrates. rsc.org The reaction is initiated by the base-mediated deprotonation of the hydrazonyl chloride to form a nitrile imine, a 1,3-dipole. rsc.org Simultaneously, the prop-2-ynylsulfonium salt isomerizes to an allenic sulfonium salt. rsc.org The nitrile imine then undergoes a [3+2] cycloaddition with the allenic sulfonium salt, followed by elimination of dimethyl sulfide (B99878) and isomerization to yield the desired pyrazole product. rsc.org This strategy allows for the synthesis of pyrazoles with functionalities that can be further modified. rsc.orgrsc.org
A classical and widely used method for pyrazole synthesis is the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazines. koreascience.kracs.org This reaction can be catalyzed by either acid or base. koreascience.kr Specifically, to synthesize 1-(3-methoxyphenyl)-1H-pyrazole derivatives, (3-methoxyphenyl)hydrazine (B91047) would be reacted with an appropriate α,β-unsaturated ketone. The regioselectivity of this reaction, determining whether a 1,3- or 1,5-disubstituted pyrazole is formed, can be influenced by the reaction conditions and the nature of the substituents on both the chalcone (B49325) and the hydrazine (B178648). acs.org For example, using arylhydrazine hydrochlorides tends to favor the formation of the 1,3-regioisomer, while the use of the free hydrazine base can lead to the 1,5-regioisomer. acs.org Microwave-assisted heating has been shown to accelerate these reactions, leading to high yields in shorter reaction times. acs.org
Table 2: Synthesis of Pyrazoline Analogs from Chalcones and Hydrazine
| Chalcone | Product | Yield (%) |
| (E)-3-(2,6-difluorophenyl)-1-p-tolyl-prop-2-en-1-one | 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-(p-tolyl)pyrazol-1-yl)ethenone | 78 |
| (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)pyrazol-1-yl)ethenone | 70 |
Data sourced from ACS Omega. acs.org
Palladium-Catalyzed Synthesis Routes
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl-substituted heterocycles, including 1-aryl-1H-pyrazoles. A common approach involves the coupling of a pyrazole with an aryl halide. For the synthesis of this compound, this would entail the N-arylation of pyrazole with 1-bromo-3-methoxybenzene or 1-chloro-3-methoxybenzene.
The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. cmu.edu Systems employing bulky, electron-rich phosphine (B1218219) ligands, such as (o-biphenyl)P(t-Bu)2, have proven to be highly effective for the amination of a wide variety of aryl halides, including electron-rich and functionalized substrates. cmu.edu Another strategy involves the direct C-H arylation of the pyrazole ring. For instance, palladium-catalyzed direct C-5 arylation of N-substituted pyrazoles with aryl bromides has been achieved using a ligandless palladium acetate (B1210297) catalyst promoted by benzoic acid in anisole. nih.gov
A facile one-pot synthesis of 1-aryl-1H-indazoles, a related class of compounds, has been reported from 2-bromobenzaldehydes and arylhydrazines using a palladium catalyst with chelating phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in the presence of sodium tert-butoxide. rsc.org This suggests the potential for similar palladium-catalyzed cyclization strategies for the synthesis of 1-aryl-1H-pyrazoles from appropriate precursors.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single synthetic operation. nih.govrsc.org These reactions avoid the need for isolation and purification of intermediates, saving time and resources. nih.gov
One such strategy for the synthesis of 1,3,5-trisubstituted pyrazoles involves a three-component reaction of an aldehyde, a ketone, and a hydrazine. rsc.org For the synthesis of a this compound derivative, (3-methoxyphenyl)hydrazine would be one of the components. Another approach involves the reaction of phenyl hydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase, to yield 1,3,5-trisubstituted pyrazoles. nih.govacs.org This biocatalytic method operates under mild conditions and provides good yields. nih.gov
Furthermore, a four-component reaction involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can be used to synthesize fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org These examples highlight the versatility of MCRs in accessing a diverse range of pyrazole derivatives.
Photoredox Catalysis in Pyrazole Synthesis
Visible-light photoredox catalysis offers a green and efficient alternative for the synthesis of pyrazoles under mild conditions. nih.govorganic-chemistry.org This methodology often utilizes a photocatalyst, such as ruthenium or iridium complexes, which, upon irradiation with visible light, can initiate a series of single-electron transfer (SET) events to facilitate the desired bond formations. acs.org
One common strategy involves the [3+2] cycloaddition of in situ generated nitrilimines with alkynes. While specific examples detailing the photoredox synthesis of this compound are not extensively documented, the general principle can be applied. For instance, the reaction of a suitable tetrazole precursor with an alkyne under visible light irradiation can generate a nitrilimine intermediate that subsequently undergoes cycloaddition to form the pyrazole ring. nih.gov
Another visible-light-promoted approach involves the cascade Glaser coupling and annulation of alkynes and hydrazines, using oxygen as a green oxidant. researchgate.net This method has been shown to be effective for a wide range of substituted phenylacetylenes and hydrazines, suggesting its potential applicability for the synthesis of this compound from 3-methoxyphenylhydrazine and a suitable alkyne. Mechanistic studies propose that the reaction proceeds through photochemical irradiation, intramolecular hydrogen-atom-transfer (HAT), and enamine-to-imine tautomerization. researchgate.net
Functionalization and Derivatization Strategies at Key Positions
Once the this compound core is synthesized, further functionalization can be achieved at various positions on both the phenyl and pyrazole rings to modulate its electronic and steric properties.
Introduction of the 3-Methoxyphenyl (B12655295) Moiety
The most common and direct method for introducing the 3-methoxyphenyl group at the N1 position of the pyrazole ring is through the cyclocondensation of 3-methoxyphenylhydrazine with a suitable 1,3-dicarbonyl compound. jocpr.comresearchgate.net This classical Knorr pyrazole synthesis is highly versatile and allows for the introduction of various substituents on the pyrazole ring by choosing the appropriate dicarbonyl precursor. For example, the reaction of 3-methoxyphenylhydrazine with acetylacetone (B45752) would yield 1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. acs.org
Post-Synthesis Functionalization of the Pyrazole Ring
The pyrazole ring is susceptible to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups after the initial ring formation.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. chemistrysteps.comambeed.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comarkat-usa.org The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of a 4-formyl group after hydrolysis. chemistrysteps.comresearchgate.net
The synthesis of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been reported, demonstrating the feasibility of this reaction on a similar 1,3-diarylpyrazole scaffold. nih.gov A general procedure involves treating the 1-arylpyrazole with the Vilsmeier reagent, followed by heating and subsequent workup to afford the desired 4-carbaldehyde derivative. arkat-usa.org The reaction conditions, such as temperature and the stoichiometry of the reagents, can be optimized to achieve high yields. arkat-usa.org For instance, formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles has been achieved by heating with an excess of DMF and POCl₃ at 120°C. arkat-usa.org
A specific example of a dual functionalization via the Vilsmeier-Haack reaction involves the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde from 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, which proceeded with a moderate yield of 48%. mdpi.com
Table 1: Vilsmeier-Haack Reaction Conditions and Yields for Pyrazole Derivatives
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 2 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde | 55 | arkat-usa.org |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | 70 | 24 | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48 | mdpi.com |
| Hydrazones | DMF, POCl₃ | 70-80 | 2 | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | ambeed.com |
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. leah4sci.commasterorganicchemistry.com In the context of pyrazole chemistry, Grignard reagents can be used to introduce alkyl or aryl substituents onto the pyrazole ring, typically by reacting with a halogenated pyrazole derivative. libretexts.orglibretexts.org
For instance, a 4-bromo-1-(3-methoxyphenyl)-1H-pyrazole derivative could be reacted with an alkyl or aryl magnesium halide in the presence of a suitable catalyst, such as a palladium or nickel complex, in a cross-coupling reaction (e.g., Kumada coupling). This would result in the substitution of the bromine atom with the alkyl or aryl group from the Grignard reagent. The synthesis of 4-bromo-1-phenyl-3-methoxy-1H-pyrazole has been reported, which could serve as a precursor for such reactions. mdpi.comresearchgate.net The reaction of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole with alkyl magnesium bromides has been shown to readily form a Grignard reagent, which can then be used to synthesize derivatives like 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. arkat-usa.org
Table 2: Examples of Grignard Reactions in Heterocyclic Synthesis
| Substrate | Grignard Reagent | Product | Application | Reference |
| Halogenated Alkene | Alkyl/Aryl Magnesium Halide | Substituted Alkene | C-C Bond Formation | tcu.edu |
| Aldehyde/Ketone | Alkyl/Aryl Magnesium Halide | Alcohol | Alcohol Synthesis | leah4sci.com |
| 4-Iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazoledicarboxylate | Phenylmagnesium Bromide | 4-Phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazoledicarboxylate | Arylation of Pyrazole | rsc.org |
The introduction of a bromoethyl side chain onto the pyrazole ring opens up possibilities for further functionalization through nucleophilic substitution reactions. While specific literature on nucleophilic substitutions on a bromoethyl side chain of this compound is scarce, the general principles of such reactions on alkyl halides are well-established.
A 3-(2-bromoethyl)-1H-pyrazole derivative can react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to yield a diverse range of functionalized products. For example, reaction with a primary or secondary amine would lead to the corresponding N-substituted aminoethyl pyrazole derivative. The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been reported, starting from a protected β-alanine precursor. researchgate.net In this synthesis, a tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate was formed and subsequently deprotected to yield the aminoethyl pyrazole. researchgate.net This demonstrates the feasibility of introducing and manipulating aminoethyl side chains on the pyrazole core.
Furthermore, the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde highlights the presence of a reactive chloroethyl side chain that can readily undergo nucleophilic substitution with various amines to furnish aminoalkoxy-functionalized compounds. mdpi.com
Reductions of Nitro Groups
The reduction of a nitro group to an amino group is a pivotal transformation in the synthesis of complex pyrazole derivatives. The resulting amine serves as a versatile handle for introducing a wide array of functional groups and for constructing new heterocyclic rings. Various methodologies have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups, which is crucial for the synthesis of elaborate molecules.
Catalytic hydrogenation is a widely employed method for this transformation. Palladium-based catalysts are particularly effective. For instance, palladium on carbon (Pd/C) is a common choice, often used with a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents such as hydrazine (N₂H₄) or sodium borohydride (B1222165) (NaBH₄). Research has shown that in-situ generated palladium nanoclusters, stabilized by the nitroarene substrates themselves, can efficiently catalyze the reduction of nitroarenes to various nitrogen-containing compounds, including anilines, with high yields (up to 98%) in short reaction times at room temperature. researchgate.net The selectivity towards anilines, azoxy, azo, or hydrazo compounds can often be tuned by controlling the reaction conditions, such as the concentration of the palladium precursor and the reducing agent. researchgate.net
Another approach involves using palladium complexes with specific ligands. A hydroquinone-based palladium complex, [Pd(H₂L)(Cl)₂], has been reported as an efficient catalyst for the room-temperature reduction of nitroarenes in water, using NaBH₄ as the reducing agent. rsc.org This method is advantageous as it proceeds under mild conditions and in an environmentally benign solvent. rsc.org The catalyst loading can be as low as 0.25 mol% to achieve complete conversion in minutes for certain substrates. rsc.org Furthermore, iron-based catalysts, such as a combination of iron(III) chloride hexahydrate and 2,2′-bipyridyl, have been used with hydrazine monohydrate in water at 100 °C to give high to excellent yields of anilines, demonstrating the utility of earth-abundant metals for this transformation. researchgate.net
The selective reduction of a nitro group on a pyrazole-containing scaffold is critical. For example, in the synthesis of potential estrogen receptor ligands based on a triaryl pyrazole structure, a nitro group is often introduced and subsequently reduced to an amine. This amine can then be further functionalized. nih.gov The choice of reducing agent and catalyst is vital to avoid the reduction of other sensitive parts of the molecule.
Table 1: Catalytic Systems for Nitroarene Reduction
| Catalyst System | Reducing Agent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ (in situ nanoclusters) | NaBH₄ | Water/Ethanol | Room Temperature, < 30 min | Anilines (and others) | researchgate.net |
| [Pd(H₂L)(Cl)₂] | NaBH₄ | Water | Room Temperature, ~10 min | Aryl amines | rsc.org |
| Pd/NHC | Triethylsilane | Not specified | Not specified | Diarylamines (reductive coupling) | nih.gov |
| FeCl₃∙6H₂O / 2,2′-bipyridyl | N₂H₄∙H₂O | Water | 100 °C, 12 h | Anilines | researchgate.net |
Derivatization Towards More Complex Scaffolds
The this compound core is a valuable platform for building more complex molecular architectures with potential applications in medicinal chemistry and materials science. Derivatization strategies often target the C-4 and C-5 positions of the pyrazole ring, or functional groups attached to the phenyl rings.
A powerful strategy involves the introduction of a formyl group at the C-4 position of the pyrazole ring via the Vilsmeier-Haack reaction. nih.gov The resulting pyrazole-4-carboxaldehyde is a versatile intermediate. For instance, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used as a starting material to synthesize a wide range of fused heterocyclic systems. nih.gov By reacting the aldehyde with various binucleophiles, complex scaffolds such as pyrazolyl-triazoles, pyrazolyl-pyrazolones, pyrazolyl-pyridines, and pyrazolyl-pyrimidines can be constructed. nih.gov These reactions significantly increase the molecular complexity and provide access to diverse chemical space.
Another key functional handle is a carboxylic acid group, which can be introduced at the C-3 or C-5 position. This group can be readily converted into esters, amides, and other derivatives. For example, a 1H-pyrazole-3-carboxylic acid was converted to its acid chloride and subsequently reacted with various ureas and alcohols to yield novel carboxamides and esters in good yields. researchgate.net This approach allows for the systematic exploration of the structure-activity relationship by introducing different substituents. A regiocontrolled methodology using trichloromethyl enones and arylhydrazines allows for the selective synthesis of either 1,5- or 1,3-regioisomers of pyrazole carboxylates. acs.org
The amino group, often installed via the reduction of a nitro group as discussed previously, is another crucial point for derivatization. It can be acylated to form a wide variety of amides. A patent for 3(5)-amino-pyrazole derivatives describes the synthesis of numerous N-acyl compounds, including N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)acetamide, showcasing the utility of this approach for creating libraries of complex molecules. google.com Furthermore, reductive amination of aminopyrazoles with aldehydes provides a direct route to N-alkylated derivatives. mdpi.com
The synthesis of pyrazole-containing amino acids represents another avenue for creating complex, biologically relevant molecules. A highly regioselective condensation/aza-Michael reaction sequence has been used to produce pyrazole-derived α-amino acids, which can serve as unique building blocks in peptide synthesis. rsc.org
Table 2: Examples of Derivatization from Pyrazole Intermediates
| Starting Pyrazole Intermediate | Reagent(s) | Resulting Scaffold/Derivative | Reference |
|---|---|---|---|
| Pyrazole-4-carboxaldehyde | Semicarbazide, Thiosemicarbazide | Pyrazolyl-1,2,4-triazole-3(4H)-one | nih.gov |
| Pyrazole-4-carboxaldehyde | Cyanoacetohydrazide | Pyrazolyl-1H-pyrazol-4-carbonitrile | nih.gov |
| Pyrazole-4-carboxaldehyde | Urea, Thiourea | Pyrazolyl-pyrimidin-2(1H)-one/thione | nih.gov |
| 1H-Pyrazole-3-carboxylic acid chloride | Disubstituted ureas, Alcohols | Carboxamides, Esters | researchgate.net |
| 3(5)-Amino-pyrazole | (3-methoxyphenyl)acetyl chloride | N-Acyl pyrazole derivative | google.com |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, then NaBH₄ | N-(4-methoxybenzyl) pyrazole amine | mdpi.com |
Spectroscopic Data for this compound Remains Elusive in Public Domain
A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available, detailed spectroscopic data for the chemical compound This compound . Despite extensive queries for its proton and carbon nuclear magnetic resonance (NMR) spectra, as well as two-dimensional correlation spectra, no complete experimental datasets necessary to fulfill the requested analysis could be located.
The investigation sought specific data for ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. This information is fundamental for the unequivocal assignment of the molecular structure of the compound .
While the searches identified NMR data for structurally similar compounds, such as pyrazoles with different substitution patterns on the phenyl or pyrazole rings, this information is not directly applicable. The electronic environment of a molecule is highly sensitive to the nature and position of its substituents. Therefore, extrapolating data from related but distinct molecules would lead to scientifically inaccurate assignments for this compound. For instance, data was located for 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole, but the presence of the trifluoromethyl and trimethoxyphenyl groups significantly alters the chemical shifts of the core structure compared to the target compound.
The absence of this foundational data in the public domain prevents a detailed and accurate spectroscopic elucidation as outlined in the requested article structure. Scientific integrity requires that such an analysis be based on verified, experimental findings for the specific compound of interest. Without access to primary NMR data from synthesis and characterization reports for this compound, it is not possible to generate the requested professional and authoritative article.
Therefore, the sections on ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) cannot be completed at this time.
Advanced Spectroscopic Elucidation of 1 3 Methoxyphenyl 1h Pyrazole Molecular Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques
Nuclear Overhauser Effect Spectroscopy (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional nuclear magnetic resonance (2D NMR) technique that is indispensable for determining the spatial proximity of atoms within a molecule. It detects through-space dipolar interactions between nuclei, typically protons, that are close to each other (generally less than 5 Å), providing crucial information about the molecule's conformation and stereochemistry. nanalysis.com
For 1-(3-methoxyphenyl)-1H-pyrazole, the NOESY spectrum is predicted to reveal key correlations that confirm the connectivity and relative orientation of the methoxyphenyl and pyrazole (B372694) rings. Specifically, NOE cross-peaks would be expected between the protons of the methoxy (B1213986) group (-OCH₃) and the proton at the C2 position of the phenyl ring. Furthermore, interactions would be anticipated between the protons on the phenyl ring adjacent to the pyrazole substituent (at C2 and C6) and the protons on the pyrazole ring, particularly the proton at the C5 position. The presence of such cross-peaks provides unambiguous evidence of the through-space proximity of these groups, which is critical for confirming the regiochemistry of the linkage between the two ring systems. ktu.edumdpi.com
Table 1: Predicted NOESY Correlations for this compound
| Interacting Protons | Expected NOE | Structural Implication |
|---|---|---|
| Methoxy (-OCH₃) ↔ Phenyl H-2 | Strong | Confirms spatial proximity and orientation of the methoxy group. |
| Phenyl H-2 ↔ Pyrazole H-5 | Medium | Confirms the 1,3-substitution pattern and relative orientation of the rings. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are used to identify functional groups and to characterize the bonding framework of a compound. The IR spectrum arises from changes in the dipole moment during a vibration, while Raman scattering results from changes in the polarizability.
The vibrational spectrum of this compound is characterized by contributions from the pyrazole ring, the substituted benzene (B151609) ring, and the methoxy group. A closely related analog, 1-(3-methoxyphenyl)-3-phenyl-1H-pyrazole, exhibits characteristic IR absorption bands at 3060, 2936, 1597, 1508, 1246, 1024, 750, and 692 cm⁻¹. rsc.org The FT-Raman spectrum of the isomer 3-(3-methoxyphenyl)-1H-pyrazole also provides complementary information on the vibrational modes. nih.gov Based on these data and known group frequencies, a detailed assignment of the principal vibrational modes can be made. mdpi.comderpharmachemica.com
Table 2: Principal Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3150-3050 | Medium-Weak | Aromatic and Pyrazole C-H Stretching |
| 2980-2850 | Medium | Methoxy (-OCH₃) C-H Stretching |
| ~1600 | Strong | Aromatic C=C Stretching |
| ~1580 | Strong | Pyrazole Ring C=N and C=C Stretching |
| ~1490 | Medium | Aromatic C=C Stretching |
| ~1250 | Strong | Asymmetric C-O-C Stretching (Aryl ether) |
| ~1040 | Strong | Symmetric C-O-C Stretching (Aryl ether) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for identifying and quantifying compounds containing chromophores, such as aromatic rings and conjugated systems.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions originating from the pyrazole and methoxyphenyl chromophores. materialsciencejournal.org The pyrazole ring itself exhibits absorption in the far UV region. For instance, the parent 1H-pyrazole has a π → π* transition around 210 nm. nist.gov The presence of the methoxyphenyl group, an auxochrome-bearing chromophore, is expected to cause a bathochromic (red) shift and an increase in absorption intensity. The benzene ring typically shows a primary band near 200 nm and a secondary, less intense band near 255 nm. The methoxy substituent further shifts these bands to longer wavelengths. Therefore, the spectrum of this compound is predicted to display strong absorption bands in the 200-300 nm range, characteristic of the combined electronic systems. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Predicted λmax (nm) | Transition Type | Chromophore |
|---|---|---|
| ~220 | π → π* | Pyrazole Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often as protonated species [M+H]⁺ in positive ion mode. For this compound (molecular formula C₁₀H₁₀N₂O), the expected molecular weight is 174.20 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent signal corresponding to the protonated molecule. rsc.org Analysis of related pyrazole structures confirms the formation of the [M+H]⁺ ion as the base peak or a major peak in the spectrum. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds with the same nominal mass. For this compound, HRMS is crucial for confirming its elemental composition, C₁₀H₁₀N₂O. rsc.org The experimentally determined mass would be compared to the calculated exact mass, with a very low mass error (typically <5 ppm) confirming the proposed formula. rsc.org
Table 4: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Information Provided |
|---|---|---|---|
| ESI-MS | [C₁₀H₁₀N₂O + H]⁺ | 175.09 | Molecular Weight Confirmation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. This technique also reveals information about intermolecular interactions and crystal packing.
While the specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole derivatives provides insight into the expected structural features. researchgate.netresearchgate.net For example, the crystal structure of 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole reveals an essentially planar molecule stabilized by intramolecular hydrogen bonds. nih.gov Similarly, the structure of this compound would be expected to show a specific dihedral angle between the planes of the pyrazole and methoxyphenyl rings, influenced by crystal packing forces and potential weak intermolecular interactions such as C-H···π or C-H···N hydrogen bonds. researchgate.netmdpi.com The table below presents crystallographic data for a related isomer to illustrate the type of parameters obtained from an X-ray diffraction experiment. nih.gov
Table 5: Representative Crystallographic Data for a Related Pyrazole Isomer (C₁₆H₁₄N₂O₂)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 17.5626 (15) |
| b (Å) | 10.2239 (7) |
| c (Å) | 7.4513 (7) |
| Volume (ų) | 1337.94 (19) |
| Z (molecules/unit cell) | 4 |
| Bond Length (N-N) (Å) | ~1.35 |
Computational Chemistry and Theoretical Investigations of 1 3 Methoxyphenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance of accuracy and computational efficiency. For derivatives of 1-(3-methoxyphenyl)-1H-pyrazole, DFT calculations have been instrumental in elucidating various molecular properties.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For pyrazole (B372694) derivatives containing a methoxyphenyl group, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles.
Studies on related compounds, such as 5-(2,3-dichlorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, reveal that the methoxyphenyl and pyrazole rings are nearly coplanar. In one such study, the dihedral angle between the pyrazole ring and the methoxyphenyl ring was found to be a mere 3.8(2)°. acu.edu.inuomphysics.net This planarity suggests a significant degree of conjugation between the two ring systems. The methoxy (B1213986) group attached to the phenyl ring also tends to lie in the same plane. acu.edu.in Theoretical calculations of these geometric parameters have shown good agreement with experimental data obtained from X-ray diffraction. uomphysics.net
Table 1: Representative Optimized Geometric Parameters for a Methoxyphenyl-Pyrazole Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Dihedral Angle | Pyrazole Ring - Methoxyphenyl Ring | 3.8(2)° |
| Torsion Angle | C17-O1-C15-C16 | -175.7(4)° |
Note: Data is based on a closely related derivative and serves as a representative example.
Vibrational frequency analysis, often performed after geometry optimization, provides theoretical infrared (IR) and Raman spectra. These calculated spectra are invaluable for the interpretation of experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed absorption bands.
For pyrazole-containing molecules, characteristic vibrational frequencies have been identified through DFT calculations. For instance, the C-H stretching vibrations of the pyrazole ring are typically observed around 3268 cm⁻¹. researchgate.net Aromatic C-C stretching vibrations generally appear in the region of 1625–1430 cm⁻¹. derpharmachemica.com The deformation of the pyrazole ring itself has been theoretically calculated to be around 640 cm⁻¹. derpharmachemica.com These theoretical values show good agreement with experimental FT-IR data.
Table 2: Calculated Vibrational Frequencies for Pyrazole Derivatives
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretching | Pyrazole Ring | ~3268 |
| C-C Stretching | Aromatic Ring | 1430-1625 |
| Ring Deformation | Pyrazole Ring | ~640 |
Note: These are typical frequency ranges observed for pyrazole derivatives.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
For a derivative of this compound, the HOMO-LUMO energy gap was calculated to be 4.3783 eV. acu.edu.in A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In many pyrazole derivatives, the HOMO and LUMO are distributed over the π-conjugated system of the aromatic rings.
Table 3: Frontier Molecular Orbital Energies for a Methoxyphenyl-Pyrazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.44 |
| LUMO | -1.21 |
| HOMO-LUMO Gap | 4.23 |
Note: Data is based on a closely related derivative and serves as a representative example. jcsp.org.pk
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
In a typical MEP map, regions of negative potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For molecules containing pyrazole and methoxyphenyl rings, the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group are generally expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings would correspondingly represent regions of positive potential.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a localized picture of chemical bonds and lone pairs, which is useful for understanding hyperconjugative interactions and charge transfer.
NBO analysis can elucidate the donor-acceptor interactions that contribute to the stability of the molecule. uba.ar These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the context of this compound, NBO analysis would be valuable for understanding the electronic interactions between the methoxyphenyl and pyrazole rings, as well as for studying potential intermolecular interactions such as hydrogen bonding in the solid state.
Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. DFT calculations are a powerful tool for predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β).
For pyrazole derivatives, DFT studies have been conducted to evaluate their potential as NLO materials. ekb.eg The presence of electron-donating (like the methoxy group) and electron-accepting moieties connected through a π-conjugated system can enhance the NLO response. Theoretical calculations of parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can provide valuable insights into the NLO potential of this compound and guide the design of new materials with enhanced NLO properties. eurjchem.com
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can identify the most stable conformations (energy minima) and the transition states between them. This provides valuable insights into the molecule's flexibility, conformational preferences, and potential reaction pathways.
In the context of this compound, a relaxed PES scan can be performed by rotating the dihedral angle between the methoxyphenyl and pyrazole rings. This type of scan helps to understand the rotational barrier and the most stable orientation of the two rings relative to each other. The process involves a series of constrained geometry optimizations where the dihedral angle is fixed at various values, while all other geometric parameters are allowed to relax to their minimum energy arrangement. uni-muenchen.demolssi.org The resulting energy profile reveals the energetic landscape of this rotation.
For a molecule like this compound, the PES scan would likely show energy minima corresponding to conformations where steric hindrance between the two rings is minimized. The transition state would represent the conformation with the highest energy, likely where the rings are eclipsed, leading to maximum steric repulsion. The energy difference between the minimum and the transition state provides the rotational energy barrier. These calculations are crucial for understanding how the molecule might behave in different environments and how its conformation influences its interactions with other molecules.
Fukui Function Analysis for Chemical Reactivity
Fukui function analysis is a theoretical tool derived from density functional theory (DFT) that helps predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netsemanticscholar.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. By identifying regions where the Fukui function is largest, one can pinpoint the atoms or functional groups that are most susceptible to a specific type of chemical reaction. scielo.org.mx
For this compound, Fukui function analysis can provide a detailed map of its chemical reactivity. The analysis would likely indicate that the nitrogen atoms of the pyrazole ring are susceptible to electrophilic attack due to their lone pairs of electrons. Conversely, specific carbon atoms on both the pyrazole and methoxyphenyl rings might be identified as sites for nucleophilic attack, depending on the electron-withdrawing or -donating effects of the substituents. researchgate.net This information is instrumental in understanding the molecule's behavior in chemical reactions and can guide the synthesis of new derivatives. The analysis can also help in explaining the regioselectivity of certain reactions involving this compound. researchgate.net
Atom in Molecule (AIM) Theory for Binding Energies
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method to analyze the electron density of a molecule to understand its chemical bonding and structure. wikipedia.orguni-rostock.de By examining the topology of the electron density, AIM can identify critical points, such as bond critical points (BCPs), which are indicative of a chemical bond. ias.ac.inresearchgate.net The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can be used to characterize the nature of the interaction, whether it is a strong covalent bond or a weaker non-covalent interaction like a hydrogen bond. ias.ac.in
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. scirp.org It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.
For this compound, this analysis would reveal the nature and extent of the intermolecular contacts that stabilize its crystal structure. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify specific regions involved in close contacts, such as hydrogen bonds and other van der Waals interactions. iucr.orgnih.gov
The analysis can be further broken down into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov The relative percentages of these contacts provide insight into the packing forces within the crystal. For example, a high percentage of H···H contacts is common due to the abundance of hydrogen atoms on the molecular surface. nih.gov The presence of the methoxy group would likely result in significant O···H contacts, indicating the importance of hydrogen bonding in the crystal packing. cardiff.ac.uk
Molecular Docking Studies for Ligand-Target Interactions
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
For this compound and its derivatives, molecular docking studies have been employed to predict their binding modes and estimate their binding affinities with various biological macromolecules. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. ajpp.in For example, derivatives of pyrazole have been docked into the active sites of enzymes like carbonic anhydrase, cyclooxygenase-2 (COX-2), and monoamine oxidase (MAO) to predict their inhibitory potential. nih.govmdpi.comacs.org
The binding affinity, often expressed as a docking score or binding energy, provides an estimation of the strength of the interaction. A lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor. researchgate.net These computational predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved binding characteristics. dundee.ac.uk
Table 1: Examples of Molecular Docking Studies with Pyrazole Derivatives
| Target Enzyme | Pyrazole Derivative Class | Key Findings |
| Carbonic Anhydrase I and II | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Showed low-nanomolar inhibition constants, with binding modes enlightened by computational studies. nih.gov |
| Cyclooxygenase-2 (COX-2) | Pyridine, pyran, and/or pyrazole moieties | In silico molecular docking aligned with in vitro anti-inflammatory evaluation, identifying potent inhibitors. mdpi.com |
| Monoamine Oxidase (MAO) | N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Computational work highlighted relevant interactions in the recognition mechanism within both MAO-A and MAO-B active sites. researchgate.net |
| Thymidylate Kinase (TMPK) | N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Molecular modeling studies elucidated binding modes and interactions with DNA. ajpp.in |
Investigation of Enzyme Inhibition Mechanisms through Computational Modeling
Computational modeling, particularly molecular docking and molecular dynamics simulations, plays a crucial role in elucidating the mechanisms by which compounds like this compound and its analogs inhibit enzyme activity. researchgate.net These methods provide a detailed, atom-level view of how a ligand binds to an enzyme's active site and interferes with its function.
Molecular docking can identify the specific amino acid residues that the inhibitor interacts with, revealing the key binding interactions that anchor the inhibitor in the active site. acs.org For instance, the pyrazole ring might form hydrogen bonds with polar residues, while the methoxyphenyl group could engage in hydrophobic interactions within a nonpolar pocket of the enzyme. By understanding these interactions, researchers can rationalize the observed inhibitory activity and selectivity of a compound. researchgate.net
Furthermore, computational studies can shed light on the conformational changes that may occur in the enzyme or the inhibitor upon binding. Molecular dynamics simulations can be used to study the stability of the ligand-enzyme complex over time and to explore the dynamic nature of the interactions. This information is critical for understanding the complete mechanism of inhibition and for designing more effective and specific enzyme inhibitors. nih.gov
In Vitro Biological Activity Studies and Mechanistic Insights of 1 3 Methoxyphenyl 1h Pyrazole Derivatives
Anti-Inflammatory Activities in Cellular Models
The anti-inflammatory potential of 1-(3-methoxyphenyl)-1H-pyrazole derivatives has been a key area of investigation. These studies often utilize cellular models to assess the ability of these compounds to modulate inflammatory pathways.
Inhibition of Inflammatory Mediators (e.g., COX enzymes)
A primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, potent mediators of inflammation. nih.gov Several this compound derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 isoforms. Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov
In vitro assays have demonstrated that certain hybrid pyrazole (B372694) analogues exhibit significant and selective COX-2 inhibitory activity. For instance, a series of compounds showed weak inhibition of the COX-1 isoenzyme but revealed potent activity against the COX-2 isoenzyme, with some derivatives displaying a high selective index (SI) comparable to the reference drug, celecoxib. The benzene (B151609) sulfonamide moiety attached to the pyrazole core is considered important for this selective COX-2 inhibitory activity.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| Compound 5r | 128.81 | 2.00 | 64.40 |
| Compound 5s | 130.59 | 1.79 | 72.95 |
| Compound 5t | 214.07 | 9.63 | 22.21 |
| Compound 5u | 134.11 | 1.79 | 74.92 |
| Celecoxib (Reference) | 13.62 | 0.17 | 78.06 |
Antimicrobial Research (Antibacterial, Antifungal, Antitubercular, Antiviral)
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives, including those with a 1-(3-methoxyphenyl) moiety, have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Growth Inhibition Studies against Pathogen Strains
The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have reported the MIC values of various this compound derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, certain pyrazole-thiazole hybrids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, other derivatives have shown significant inhibitory effects against strains like Escherichia coli, Bacillus subtilis, and Candida albicans.
| Compound/Derivative Type | Microorganism | MIC (μg/mL) |
|---|---|---|
| 4d (4,5-dihydropyrazole derivative) | Bacillus subtilis | 0.39 |
| 4d (4,5-dihydropyrazole derivative) | Staphylococcus aureus | 0.39 |
| 4t (4,5-dihydropyrazole derivative) | Pseudomonas aeruginosa | 0.39 |
| 4t (4,5-dihydropyrazole derivative) | Escherichia coli | 0.39 |
| 5d (3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | Escherichia coli | 1 |
| 5d (3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | Staphylococcus aureus | 2 |
| 5d (3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | Candida albicans | 2 |
Proposed Mechanisms of Antimicrobial Action
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For pyrazole derivatives, a significant body of evidence from in vitro and in silico studies points to the inhibition of bacterial DNA gyrase as a primary mechanism. nih.govmdpi.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to cell death. mdpi.com Several studies have demonstrated that this compound derivatives can effectively inhibit E. coli and S. aureus DNA gyrase with low IC₅₀ values. nih.govmdpi.com Molecular docking simulations have further supported these findings, showing that these compounds can fit into the active site of the enzyme. nih.gov
In addition to DNA gyrase inhibition, other mechanisms have been proposed. Some studies suggest that these compounds may act by disrupting the bacterial cell wall. nih.gov It is also plausible that certain derivatives may have multiple mechanisms of action, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov
Antiproliferative and Antitumor Activities in Cancer Cell Lines
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with pyrazole derivatives showing considerable potential. In vitro studies using a panel of human cancer cell lines are fundamental to identifying promising candidates for further development.
Cell Line Specific Inhibitory Effects (e.g., SGC-7901, A549, HT-1080, MDA-MB-231, HepG2)
Derivatives of this compound have been evaluated for their cytotoxic and antiproliferative effects against various cancer cell lines. These studies have revealed that the inhibitory activity can be highly specific to the cell line. For instance, certain pyrazole derivatives have shown significant growth inhibitory activity against human lung cancer (A549), triple-negative breast cancer (MDA-MB-231), and liver cancer (HepG2) cells. nih.govnih.gov The potency of these compounds is often expressed as the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value.
One study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles found that a specific derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was particularly effective against the MDA-MB-231 cell line, with IC₅₀ values significantly lower than the standard chemotherapeutic agent, Paclitaxel. nih.govnih.gov Another study identified a pyrazole derivative that was highly active against A549 cells, with a GI₅₀ value of 0.19 µM. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in μM) | Time (h) |
|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-231 | 14.97 | 24 |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-231 | 6.45 | 48 |
| Paclitaxel (Reference) | MDA-MB-231 | 49.90 | 24 |
| Paclitaxel (Reference) | MDA-MB-231 | 25.19 | 48 |
| Benzofuropyrazole derivative 4a | A549 | 0.19 | Not Specified |
| Pyrazoline hybrid 1 | HepG2 | 6.71 | Not Specified |
Investigation of Molecular Targets (e.g., kinases like FLT3, VEGFR2)
Derivatives of the pyrazole scaffold have been identified as inhibitors of key protein kinases involved in cellular signaling pathways, such as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
One specific derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been identified as an inhibitor of the FLT3-Internal Tandem Duplication (ITD) pathway. nih.gov Activating mutations in FLT3 are found in approximately 30% of all acute myeloid leukemia (AML) cases. nih.gov This compound potently inhibits leukemia cell lines that are driven by FLT3-ITD and its secondary mutations, such as D835Y and F691L. nih.govresearchgate.net
Furthermore, the broader methoxyphenyl pyrazole structure has been explored for its potential against VEGFR2. bohrium.comnih.govresearchgate.net VEGFR2 is a critical receptor tyrosine kinase that plays a significant role in angiogenesis, the formation of new blood vessels required for tumor growth. nih.gov Guided by the pharmacophoric features of known VEGFR-2 antagonists, novel series of 4-methoxyphenyl (B3050149) pyrazole derivatives were designed and synthesized as potential dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. bohrium.com One such study reported a pyrimidine (B1678525) derivative that exhibited strong inhibitory activity against VEGFR-2 with an IC50 value of 0.098 µM. bohrium.com Another study on pyrazole derivatives targeting liver cancer identified a compound (6b) that showed promising VEGFR2 inhibition with an IC50 value of 0.2 µM. nih.gov
| Compound Class | Target Kinase | Key Findings | Reported IC₅₀ Values |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative containing a 3-methoxyphenyl (B12655295) group | FLT3-ITD | Potently inhibits clinically related leukemia cell lines. nih.gov | Data not specified in abstracts. |
| 4-methoxyphenyl pyrimidine derivative | VEGFR-2 | Exhibited the highest inhibitory activity against VEGFR-2. bohrium.com | 0.098 µM bohrium.com |
| N-Manniche base of a pyrazole derivative | VEGFR-2 | Showed promising dual VEGFR2/CDK-2 inhibition. nih.gov | 0.2 µM nih.gov |
Mechanisms of Action (e.g., inhibition of cell proliferation, protein binding)
The biological effects of this compound derivatives are underpinned by several mechanisms of action at the cellular level, primarily the inhibition of cell proliferation and direct protein binding.
Inhibition of Cell Proliferation: Research has demonstrated that pyrazole compounds can exert significant anti-proliferative effects. For instance, the FLT3 inhibitor N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was found to have potent antiproliferative effects on various clinically relevant leukemia cell lines. nih.gov Studies indicate that this compound mediates proapoptotic effects, a form of programmed cell death, by inhibiting the FLT3 pathway. nih.gov
Other pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. waocp.orgnih.gov One study on triple-negative breast cancer cells found that a pyrazole derivative induced dose- and time-dependent cell toxicity, leading to cell cycle arrest in the S phase and triggering apoptosis. waocp.orgnih.gov The anti-proliferative activity of certain pyrazole compounds was found to be similar across both drug-sensitive and drug-resistant cell lines, suggesting they can overcome common mechanisms of drug resistance. nih.gov
Protein Binding: The inhibitory activities of pyrazole derivatives are a direct result of their ability to bind to target proteins. Spectroscopic studies have been used to confirm the binding affinity of these compounds to their targets. For example, a series of diarylpyrazole derivatives were evaluated for their binding affinity with Mycobacterium tuberculosis (Mtb) CYP121A1, a crucial enzyme for the bacterium. cardiff.ac.uk The studies showed that these compounds displayed a type II binding profile, which suggests direct binding to the heme iron within the enzyme's active site. cardiff.ac.uk The binding affinity (Kd) for one of the most effective methoxy-substituted triazole derivatives was measured at 5.13 µM. cardiff.ac.uk This direct interaction blocks the active site, preventing the natural substrate from binding and inhibiting the enzyme's function. cardiff.ac.uk
Antioxidant Activities and Free Radical Scavenging
Derivatives of 1H-pyrazole have demonstrated notable potential as antioxidant agents, capable of scavenging harmful free radicals. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous disease processes. The pyrazole scaffold has been a focus for developing novel antioxidant compounds. nih.govnih.govresearchgate.net
Studies have shown that synthesized dihydropyrazole derivatives exhibit a range of antioxidant activities, with some compounds demonstrating excellent potency compared to standard antioxidants like ascorbic acid. nih.govresearchgate.net For example, in one study of 22 dihydropyrazole compounds, 11 exhibited superior activity relative to the standard, with IC50 values ranging from 30.03 to 913.58 μM. nih.govresearchgate.net
In Vitro Assays for Oxidative Stress Modulation
The antioxidant capacity of pyrazole derivatives is quantified using various established in vitro assays that measure their ability to neutralize free radicals.
Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydroxyl radical scavenging assay. nih.gov In one investigation, a series of novel thienyl-pyrazoles were synthesized and evaluated. nih.gov Specifically, compounds containing a 3-methoxyphenyl group were part of the study. nih.gov The results showed that some of these derivatives displayed excellent DPPH radical scavenging activity, with IC50 values as low as 0.245 ± 0.01 µM, which was more potent than the ascorbic acid standard (IC50 = 0.483 ± 0.01 µM). nih.gov Similarly, potent hydroxyl radical scavenging was observed, with IC50 values around 0.892 ± 0.01 µM, significantly better than the butylated hydroxyanisole (BHA) standard (IC50 = 1.739 ± 0.01 µM). nih.gov Other assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging and nitric oxide (NO) radical scavenging methods, have also been employed to confirm the antioxidant potential of this class of compounds. niscpr.res.innih.govresearchgate.net
| Compound Series | Assay | Most Active Compound IC₅₀ (µM) | Standard Compound IC₅₀ (µM) |
|---|---|---|---|
| Thienyl-pyrazoles | DPPH Radical Scavenging | 0.245 ± 0.01 nih.gov | 0.483 ± 0.01 (Ascorbic Acid) nih.gov |
| Thienyl-pyrazoles | Hydroxyl Radical Scavenging | 0.892 ± 0.01 nih.gov | 1.739 ± 0.01 (BHA) nih.gov |
| Dihydropyrazoles | DPPH Radical Scavenging | 30.03 (lowest value in range) researchgate.net | 287.30 (Ascorbic Acid) researchgate.net |
Enzyme Inhibition Studies
The this compound scaffold and its derivatives have been the subject of numerous studies investigating their potential as inhibitors of various enzymes. These investigations are foundational for understanding the biochemical interactions of these compounds, excluding any therapeutic interpretations.
Monoamine Oxidase (MAO) Inhibition (Isoforms A and B)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes involved in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a significant area of research. Several studies have shown that pyrazole and pyrazoline derivatives possess MAO inhibitory activity.
In one study, a series of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit MAO. nih.gov The enzymes were isolated from rat-liver homogenates and human platelets. nih.gov Notably, derivatives such as 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated MAO-A inhibitory effects as potent as the standard inhibitor, clorgyline. nih.gov Another study synthesized ethyl and phenyl carbamate (B1207046) derivatives of pyrazoline and found them to be selective inhibitors of MAO-A. drugbank.com One compound in this series (3f) was found to be equally potent as the drug moclobemide, with a Ki value of 4.96 ± 0.21 nM for MAO-A. drugbank.com
| Compound Series | Target Isoform | Key Findings | Reported Potency (Kᵢ or comparison) |
|---|---|---|---|
| 1-thiocarbamoyl-pyrazoles | MAO-A | Inhibitory effects were as potent as clorgyline. nih.gov | Comparable to Clorgyline nih.gov |
| 3,5-biaryl-pyrazoline-1-carboxylates | MAO-A | Compound 3f was equally potent as moclobemide. drugbank.com | Kᵢ = 4.96 ± 0.21 nM drugbank.com |
α-Amylase Inhibition
α-Amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller sugars. nih.gov The inhibition of this enzyme is a widely studied mechanism. Research has shown that dihydropyrazole derivatives can act as potent α-amylase inhibitors.
A comprehensive study evaluated 22 different dihydropyrazole derivatives for their in vitro α-amylase inhibitory activity. nih.govresearchgate.net The results were notable, with the compounds demonstrating a wide range of activity, from excellent to good, with IC50 values spanning from 0.5509 µM to 810.73 µM. nih.govresearchgate.net Several of the tested compounds, including one with a 4-methoxyphenyl substituent, showed significantly better inhibitory activity than the standard, acarbose (B1664774) (IC50 = 73.12 µM). nih.govresearchgate.net Another study investigating pyrazole derivatives against α-amylase purified from the sera of pancreatic cancer patients also found that the inhibitory effect increased with the concentration of the compound. ajchem-a.com
| Compound Series | Target Enzyme | Activity Range (IC₅₀) | Standard (Acarbose) IC₅₀ |
|---|---|---|---|
| Dihydropyrazoles | α-Amylase | 0.5509 µM - 810.73 µM nih.govresearchgate.net | 73.12 µM nih.govresearchgate.net |
| Pyrazole derivative B | α-Amylase | Showed maximum inhibition of 50% at 75 µg/mL. ajchem-a.com | Not directly compared with IC₅₀. |
Other Enzyme Systems Related to Metabolic Processes
Derivatives of this compound have been investigated for their inhibitory effects on various enzyme systems crucial to metabolic processes, extending beyond primary drug metabolism pathways. These studies highlight the therapeutic potential of this scaffold in conditions such as diabetes and inflammation.
Research into pyrazole derivatives has demonstrated notable inhibitory activity against carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. nih.govnih.gov These enzymes are key targets in the management of type 2 diabetes, as their inhibition can control postprandial hyperglycemia. For instance, a series of novel pyrazole-phthalazine hybrids were synthesized and evaluated, with many compounds showing significantly higher α-glucosidase inhibitory activity than the standard drug, acarbose. nih.gov The most potent compound in one study, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione (8l), exhibited an IC50 value of 13.66 µM, which was approximately 53-fold more potent than acarbose (IC50 = 720.18 µM). nih.gov Kinetic studies revealed this compound to be a competitive inhibitor. nih.gov Similarly, other synthesized pyrazole derivatives, Pyz-1 and Pyz-2, also showed potent inhibition of both α-glucosidase and α-amylase. nih.gov
Another area of investigation involves enzymes linked to inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The COX enzymes are central to the metabolism of arachidonic acid to produce prostaglandins, which are potent mediators of inflammation. ptfarm.plresearchgate.net Certain pyrazole derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ptfarm.plresearchgate.net Additionally, pyrazole-based compounds have been evaluated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the metabolism of fatty acids and linked to inflammation. nih.gov
Furthermore, the inhibitory potential of pyrazole derivatives has been explored against cholinesterases, enzymes that metabolize neurotransmitters. A study on N-phenylacetamide derivatives bearing a pyrazole or triazole ring showed moderate and selective acetylcholinesterase (AChE) inhibitory activity. researchgate.net The most active compound in that series, which included a methoxyphenyl moiety, was identified as 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide, with an IC50 value of 6.68 µM. researchgate.net
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) of Reference |
|---|---|---|---|---|
| Compound 8l | α-glucosidase | 13.66 ± 0.009 | Acarbose | 720.18 ± 0.008 |
| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |
| Pyz-1 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |
| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |
| Pyz-2 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |
| 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide | Acetylcholinesterase (AChE) | 6.68 | - | - |
Kinase Inhibition (e.g., FLT3, VEGFR2)
The this compound scaffold is a key structural feature in the development of potent kinase inhibitors, particularly for targets implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.govresearchgate.netnih.gov Similarly, VEGFR2 is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.org
Several derivatives incorporating the methoxyphenyl pyrazole motif have demonstrated significant FLT3 inhibition. One such compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was identified as a potent inhibitor of both the FLT3-ITD (internal tandem duplication) mutation and the BCR-ABL pathway. nih.govresearchgate.net This compound effectively inhibits leukemia cell lines driven by various clinically relevant FLT3 mutations, including resistance-conferring secondary mutations like D835Y and F691L. nih.gov Medicinal chemistry optimization of an N-biphenyl-N′-(1H-pyrazol-5-yl)urea scaffold also led to the identification of selective and metabolically stable FLT3 inhibitors with nanomolar enzymatic and cellular activity. nih.gov An optimized compound from this series, 10q, showed an IC50 of 230 nM against isolated FLT3 and potent activity against FLT3-driven cell lines (280 nM for MV4-11 and 18 nM for MOLM-14). nih.gov
In the context of VEGFR2 inhibition, pyrazole-based derivatives have also shown considerable promise. A study focused on developing dual VEGFR2/CDK-2 inhibitors for liver cancer identified several potent compounds. nih.gov Compound 6b from this research exhibited strong dual inhibition with an IC50 value of 0.2 µM against VEGFR2. nih.gov Another compound, 4a, also showed promising dual inhibitory activity with a VEGFR2 IC50 of 0.55 µM. nih.gov These findings underscore the potential of the pyrazole scaffold to generate effective anti-angiogenic agents by targeting key kinases like VEGFR2. nih.govsemanticscholar.org The development of such inhibitors is a promising strategy for treating various cancers, including liver, breast, and colon cancer. nih.govnih.gov
| Compound | Target Kinase | IC50 Value (µM) | Reference Compound | IC50 Value (µM) of Reference |
|---|---|---|---|---|
| Compound 10q | FLT3 (enzymatic) | 0.230 | - | - |
| Compound 4a | VEGFR2 | 0.55 | Sorafenib | 0.03 |
| Compound 5a | VEGFR2 | 0.267 | Sorafenib | 0.03 |
| Compound 6b | VEGFR2 | 0.2 | Sorafenib | 0.03 |
Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl 1h Pyrazole Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of 1-(3-methoxyphenyl)-1H-pyrazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and the phenyl rings. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents play a crucial role in modulating the interaction of the compounds with their biological targets.
Research has shown that substitutions on the pyrazole ring are a key determinant of the efficacy and potency of these analogs nih.gov. For instance, in a series of pyrazole-based kinase inhibitors, the introduction of different groups at various positions on the pyrazole core led to significant variations in their inhibitory activity. The nature of these functional groups can affect the binding affinity to the target protein, often through hydrogen bonding or hydrophobic interactions nih.gov.
Substitutions on the phenyl rings also play a significant role. For example, in the context of anti-inflammatory agents, the presence of specific substituents on the phenyl rings of pyrazole-hybrids was found to be critical for their activity nih.gov. The addition of electron-withdrawing groups, such as halogens or nitro groups, to the phenyl ring has been shown to enhance the anti-inflammatory properties of some pyrazole derivatives mdpi.com. Conversely, electron-donating groups like methoxy (B1213986) and methyl groups at certain positions can also confer significant biological activity, suggesting that the optimal substitution pattern is highly dependent on the specific biological target nih.govmdpi.com.
The following table summarizes the impact of various substituents on the biological activity of selected 1-phenyl-1H-pyrazole derivatives, providing a glimpse into the broader SAR trends.
| Compound ID | Core Structure | R1 (Position on Phenyl Ring) | R2 (Position on Pyrazole Ring) | Biological Activity | Reference |
| 1a | 1-phenyl-1H-pyrazole | 3-OCH3 | 4-CHO | Precursor for anti-inflammatory agents | nih.gov |
| 1b | 1-phenyl-1H-pyrazole | 3-Cl | 4-CHO, linked to various heterocycles | Significant anti-inflammatory activity | nih.gov |
| 1c | 1-phenyl-1H-pyrazole | 4-Br | 4-CHO | Precursor for COX-2 inhibitors | semanticscholar.org |
| 1d | 1-phenyl-1H-pyrazole | 4-SO2NH2 | 4-CHO | Potent and selective COX-2 inhibition | semanticscholar.org |
Role of the 3-Methoxyphenyl (B12655295) Moiety in Biological Potency
The 1-(3-methoxyphenyl) moiety is a crucial component for the biological potency of many pyrazole derivatives. The methoxy group, being an electron-donating substituent, can influence the electronic distribution of the entire molecule, which in turn can affect its binding to biological targets. The position of this methoxy group on the phenyl ring is also a critical determinant of activity.
While direct comparative studies of the 2-methoxy, 3-methoxy, and 4-methoxy isomers on the N-phenyl ring of 1-phenyl-1H-pyrazole are not extensively documented in the literature, the prevalence of the 3-methoxyphenyl and 4-methoxyphenyl (B3050149) moieties in potent biologically active compounds suggests their importance. For instance, N-phenylpyrazoline derivatives with methoxy substituents have been shown to possess enhanced anticancer activity nih.gov. The methoxy group can participate in hydrogen bonding with amino acid residues in the active site of target proteins, thereby enhancing the binding affinity and inhibitory potency of the compound nih.gov.
In a study of pyrazole derivatives as kinase inhibitors, a compound bearing a 3-((4-chloro-3-methoxyphenyl)amino) substituent demonstrated high efficacy and selectivity, underscoring the favorable contribution of the 3-methoxy group in combination with other substituents nih.gov. The meta-position of the methoxy group may orient the molecule optimally within the binding pocket of the target enzyme, allowing for favorable interactions that are not possible with ortho or para substitution.
Influence of Heterocyclic Scaffolds and Linkers on Activity
The biological activity of this compound derivatives can be significantly modulated by the introduction of other heterocyclic scaffolds and the nature of the chemical linkers used to connect them. Fusing the pyrazole ring with other heterocyclic systems or linking it to them can lead to compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles.
For example, pyranopyrazoles, which are fused five- and six-membered ring systems, have shown a diverse range of biological activities, including antimicrobial and anti-inflammatory effects arakmu.ac.ir. The fusion of the pyrazole and pyran rings creates a more rigid structure that can fit more precisely into the binding site of a target protein. The substitution pattern on these fused systems further refines their biological activity, with electron-donating groups often enhancing their properties arakmu.ac.ir.
Similarly, linking the pyrazole core to other heterocycles such as pyrimidine (B1678525), triazole, or imidazole (B134444) has been a successful strategy in the development of potent kinase inhibitors nih.govcardiff.ac.uk. The nature of the linker, whether it is a simple bond, an amide group, or an alkyl chain, can influence the flexibility and orientation of the molecule, which are critical for effective binding to the target. For instance, a series of 1,3-diaryl pyrazole derivatives bearing furan-2-carbohydrazide (B108491) moieties exhibited potent antibacterial and anti-inflammatory activities nih.gov.
Stereochemical Modulations of Biological Response
Stereochemistry can play a pivotal role in the biological activity of this compound derivatives, as enantiomers of a chiral compound often exhibit different pharmacological and toxicological properties. The three-dimensional arrangement of atoms in these molecules can significantly affect their interaction with chiral biological targets such as enzymes and receptors.
While comprehensive studies on the stereochemical modulations of this compound derivatives are limited, the importance of chirality has been demonstrated in related pyrazole compounds. For instance, a study on novel pyrazole analogues of SKF-96365 involved the resolution of a racemic intermediate, (±)-(1R, 1S)-1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol, to evaluate the impact of chirality on their activity as store-operated calcium entry (SOCE) inhibitors nih.govsemanticscholar.org. This suggests that the stereoconfiguration at chiral centers within the molecule can have a profound effect on biological activity.
The differential activity of stereoisomers arises from their distinct binding affinities to the chiral active sites of proteins. One enantiomer may fit perfectly into the binding pocket, leading to a potent biological response, while the other may have a much weaker interaction or even interact with a different target altogether. Therefore, the synthesis and biological evaluation of enantiomerically pure this compound derivatives are crucial for understanding their full therapeutic potential and for developing safer and more effective drugs.
Identification of Key Pharmacophoric Elements
Pharmacophore modeling is a powerful tool used to identify the key structural features of a molecule that are essential for its biological activity. For this compound derivatives, several key pharmacophoric elements have been identified that contribute to their interaction with various biological targets.
A typical pharmacophore model for a pyrazole-based inhibitor includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry nih.govacs.orgnih.gov.
Key Pharmacophoric Features:
Pyrazole Core: The pyrazole ring itself is a critical pharmacophoric element. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of kinases or other key residues in the active site of enzymes acs.org.
1-(3-Methoxyphenyl) Group: The N-phenyl ring, particularly with the methoxy group at the meta position, often serves as a key hydrophobic feature that occupies a hydrophobic pocket in the target protein. The methoxy group can also act as a hydrogen bond acceptor nih.gov.
Substituents on the Pyrazole Ring: Substituents at other positions of the pyrazole ring can provide additional points of interaction. For example, a hydrogen bond donor group at a suitable position can form a critical hydrogen bond with the target protein, significantly enhancing the binding affinity nih.gov.
Aromatic/Heterocyclic Moieties: Additional aromatic or heterocyclic rings attached to the pyrazole core often contribute to hydrophobic and π-π stacking interactions, further stabilizing the ligand-protein complex.
A pharmacophore model for Janus kinase (JAK) inhibitors derived from pyrazolone (B3327878) structures highlighted the importance of hydrophobic features and hydrogen bond donors and acceptors for potent inhibition acs.org. These models serve as a valuable guide for the rational design of new and more potent this compound derivatives with desired biological activities.
Applications in Chemical Biology and Material Science Research
Precursors for Advanced Heterocyclic Scaffolds
The 1-(3-methoxyphenyl)-1H-pyrazole moiety serves as a crucial building block in the synthesis of more complex heterocyclic structures. These advanced scaffolds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
One key application involves the use of this compound derivatives in the construction of pyrazolo[3,4-c]pyrazoles. These bicyclic heterocyclic compounds have demonstrated pharmacological potential. Researchers have developed efficient, one-pot sequences involving hydrazine (B178648) condensations and Ullmann-type cross-coupling reactions to create these structures. Furthermore, the resulting bipyrazoles can be selectively functionalized, for instance, through bromination followed by Suzuki-Miyaura cross-coupling reactions, to generate a library of modulated heterobicycles. rsc.org
Another synthetic strategy utilizes this compound derivatives to create novel compounds with fused heterocyclic systems. For example, derivatives have been used as starting materials to synthesize compounds incorporating 1,2,4-triazole, pyrimidine (B1678525), and other heterocyclic rings. These complex molecules are then evaluated for various biological activities. nih.gov
The versatility of the pyrazole (B372694) scaffold is further highlighted by its use in the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. By carefully selecting the reaction conditions and the nature of the hydrazine reactant, either the 1,3- or 1,5-regioisomer can be selectively prepared. This control over the substitution pattern is crucial for developing compounds with specific biological targets. acs.org
Research Tools for Elucidating Biological Pathways
Derivatives of this compound are valuable tools for investigating and understanding complex biological pathways. Their ability to interact with specific biological targets allows researchers to probe the functions of proteins and enzymes involved in various cellular processes.
For instance, N-propananilide derivatives bearing a pyrazole ring have been synthesized and studied for their neuroprotective potential. nih.gov Specifically, N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide was designed to investigate its effects against neurotoxicity. nih.gov Studies have shown that such compounds can protect neuronal cells, and further research has delved into their mechanism of action, including their effects on proteins like Bax and caspase-3, which are involved in apoptosis (programmed cell death). nih.gov By examining the structure-activity relationships of these compounds, researchers can gain insights into the molecular requirements for neuroprotection. nih.gov
The pyrazole core is a common feature in many biologically active compounds, and its derivatives are often used to explore a wide range of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and antitumor effects. orientjchem.orgnih.govglobalresearchonline.net By synthesizing and testing a variety of substituted pyrazoles, researchers can identify lead compounds for drug discovery and better understand the biological pathways associated with these therapeutic areas. orientjchem.orgnih.govglobalresearchonline.net
Exploration in Advanced Materials Science
The unique electronic and photophysical properties of this compound and its derivatives have led to their exploration in the field of advanced materials science.
Development of Materials with Specific Electronic Properties
The pyrazole ring system, with its two adjacent nitrogen atoms, can be readily modified to tune the electronic properties of the resulting molecule. The introduction of different substituents on the phenyl ring and the pyrazole core allows for the systematic alteration of the molecule's electron-donating or electron-withdrawing capabilities. This tunability is essential for designing materials with specific electronic characteristics for various applications. Research in this area focuses on synthesizing new pyrazole derivatives and characterizing their electronic and photophysical properties to assess their potential in electronic devices.
Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Pyrazole derivatives have shown promise for use in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The inherent fluorescence of some pyrazole-containing compounds makes them suitable candidates for the emissive layer in OLEDs. By modifying the chemical structure, the emission color and efficiency of these materials can be controlled. In the context of solar cells, pyrazole derivatives can be employed as components of the active layer, where they contribute to light absorption and charge transport. The ability to create a wide array of pyrazole derivatives allows for the optimization of these properties to enhance the performance of such devices. nih.gov
Coordination Chemistry Applications
The nitrogen atoms within the pyrazole ring of this compound make it an excellent ligand for coordinating with metal ions. This property has been exploited in the field of coordination chemistry to create novel metal complexes with interesting structural and electronic properties.
For example, pyrazole-containing ligands have been used to synthesize iron(II) complexes that exhibit spin-state switching, also known as spin-crossover. nih.gov In these complexes, the iron ion can switch between a low-spin and a high-spin state in response to external stimuli like temperature or light. This behavior is of fundamental interest and has potential applications in molecular switches and data storage devices. The specific pyrazole-based ligand used, such as 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, coordinates to the iron(II) ion through its nitrogen atoms to form a pseudo-octahedral geometry. nih.gov
Agrochemical Research Applications
The pyrazole scaffold is a well-established feature in a number of commercially successful agrochemicals. Consequently, there is ongoing research into new pyrazole derivatives for potential use as herbicides, insecticides, and fungicides. orientjchem.orgglobalresearchonline.netnih.gov
The biological activity of pyrazole derivatives in an agricultural context is often linked to their ability to inhibit specific enzymes or disrupt key biological processes in pests and weeds. For example, some pyrazole-containing compounds have been found to act as fungicides by inhibiting the growth of pathogenic fungi. nih.gov Researchers in this field synthesize novel pyrazole derivatives, including those based on the this compound structure, and screen them for their efficacy against a range of agricultural pests and diseases. The goal is to identify new, effective, and environmentally safer agrochemicals. orientjchem.orgglobalresearchonline.net
Future Research Directions and Challenges in 1 3 Methoxyphenyl 1h Pyrazole Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
A primary focus for future research lies in the development of innovative and more sustainable methods for synthesizing 1-(3-methoxyphenyl)-1H-pyrazole and its analogues. While established methods exist, the drive towards "green chemistry" necessitates the exploration of new synthetic strategies. tandfonline.comthieme-connect.comthieme-connect.com
Key areas of development include:
Catalyst Innovation: A significant trend is the move away from expensive and hazardous transition-metal catalysts towards more abundant and environmentally benign alternatives. acs.org Iron-catalyzed multicomponent reactions, for instance, offer a promising avenue for the sustainable synthesis of pyrazoles from readily available feedstocks like biomass-derived alcohols. rsc.orgrsc.org The use of solid acid catalysts like Amberlyst-70 and heteropolyacids is also being explored to improve atom economy and selectivity. tandfonline.comthieme-connect.com
Green Solvents and Conditions: The use of water as a solvent in organic synthesis is a major goal of green chemistry. thieme-connect.comthieme-connect.com Researchers are actively developing aqueous methods for pyrazole (B372694) synthesis, which can significantly reduce the environmental impact of these processes. thieme-connect.comthieme-connect.com Furthermore, catalyst-free and one-pot multicomponent reactions are being investigated to streamline synthetic procedures and minimize waste. tandfonline.com
Integration of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science. eurasianjournals.com For this compound, the integration of advanced computational methodologies will be crucial for accelerating research and development. eurasianjournals.com
Future computational efforts will likely focus on:
Predictive Modeling: Techniques like homology modeling and molecular docking are instrumental in predicting how pyrazole derivatives will interact with biological targets. eurasianjournals.comnih.gov These predictions can help in identifying promising lead compounds and optimizing their pharmacological properties, thereby reducing the time and cost associated with experimental screening. eurasianjournals.com
Quantum Mechanical Calculations: Methods such as Density Functional Theory (DFT) provide detailed insights into the electronic structure and reactivity of molecules. eurasianjournals.comnih.gov This information is vital for understanding reaction mechanisms and designing molecules with specific electronic properties.
Molecular Dynamics Simulations: These simulations allow researchers to study the dynamic behavior of molecules over time, providing a more realistic picture of their interactions with biological systems. eurasianjournals.com
Machine Learning and AI: The application of machine learning algorithms to large chemical datasets can help in identifying patterns and predicting the properties of new pyrazole derivatives with greater accuracy and speed. eurasianjournals.com
Challenges in this area include the need for more accurate force fields and the computational scalability required to handle complex systems. eurasianjournals.com
Discovery of New Biological Targets and Mechanisms of Action
While pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, there is still much to learn about their specific mechanisms of action. globalresearchonline.netresearchgate.netnih.gov Future research will aim to identify novel biological targets for this compound and its derivatives.
Key research avenues include:
Target Identification: High-throughput screening and proteomics approaches can be employed to identify new protein targets for this class of compounds. Understanding these interactions is the first step toward developing more selective and potent therapeutic agents.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is a critical challenge. nih.gov This involves detailed studies of their interactions with target proteins and their impact on cellular signaling pathways. For example, recent studies have investigated the antioxidant and anti-proliferative effects of pyrazole derivatives, pointing towards their potential to interfere with processes like oxidative stress and tumorigenesis. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound scaffold affect its biological activity is essential for designing more effective drugs. mdpi.comnih.gov This involves synthesizing and testing a library of related compounds to build a comprehensive understanding of their SAR.
Expanding Applications in Emerging Fields of Chemical Science
The unique properties of the pyrazole ring system suggest that this compound and its derivatives could find applications in a variety of emerging fields beyond traditional medicinal chemistry. globalresearchonline.net
Potential areas for exploration include:
Materials Science: Pyrazole-containing compounds have shown promise as fluorescent agents and have been incorporated into organic light-emitting diodes (OLEDs). globalresearchonline.netmdpi.com Further research could explore the use of this compound derivatives in the development of novel materials with tailored optical and electronic properties.
Catalysis: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making these compounds potential ligands for catalysts. Research into the catalytic activity of metal complexes of this compound could lead to new and efficient catalysts for a range of organic transformations.
Agrochemicals: Pyrazole derivatives are already used as insecticides and fungicides. wikipedia.org Continued research in this area could lead to the development of new and more effective agrochemicals with improved environmental profiles.
The journey of this compound from a simple heterocyclic compound to a versatile scaffold with broad applications is a testament to the ongoing innovation in chemical science. The future research directions outlined above, while challenging, hold the promise of unlocking even greater potential for this fascinating molecule and its derivatives.
Q & A
Q. How can researchers optimize the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole to achieve high yields?
The synthesis of this compound (1h) is optimized via coupling reactions using 3-iodoanisole and pyrazole precursors. reports a 93% yield using a 91-hour reaction time under reflux conditions with a palladium catalyst. Key parameters include:
- Reagents : 3-Iodoanisole, pyrazole derivatives, and a palladium-based catalyst.
- Conditions : Extended reaction time (91 hours) to ensure complete coupling.
- Purification : Column chromatography or recrystallization (e.g., ethanol for final product isolation).
This method avoids side reactions like over-alkylation, ensuring high regioselectivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential:
- ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 3.80 (s, OCH₃), 6.41–7.87 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals at δ 55.5 (OCH₃), 105.0–160.5 ppm (aromatic carbons) validate the methoxyphenyl-pyrazole linkage .
- IR : Bands at 1606 cm⁻¹ (C=C stretching) and 1044 cm⁻¹ (C-O of methoxy group) .
Q. How can researchers assess the purity of synthesized this compound?
High-performance liquid chromatography (HPLC) and melting point analysis are standard. For example:
- HPLC : Use a C18 column with acetonitrile/water mobile phase to detect impurities.
- Melting Point : A sharp melting range (e.g., 449 K for structurally similar pyrazoles) indicates purity .
Advanced Research Questions
Q. How do DFT calculations elucidate the electronic properties of this compound?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:
- CH Acidity : The C4-H position is more acidic (ΔG ≈ 40 kcal/mol) due to resonance stabilization of the conjugate base .
- Electron Density : The methoxy group donates electron density to the pyrazole ring, altering reactivity in cross-coupling reactions .
- HOMO-LUMO Gaps : Calculated gaps (~5.2 eV) predict nucleophilic behavior at the pyrazole ring .
Q. What structural insights are provided by X-ray crystallography for pyrazole derivatives?
Single-crystal X-ray diffraction (e.g., SHELX-refined structures) reveals:
- Dihedral Angles : In a related compound, the pyrazole ring forms angles of 16.83° (methoxyphenyl), 48.97° (phenyl), and 51.68° (hydroxyphenyl) with substituents, indicating steric and electronic effects .
- Hydrogen Bonding : O-H⋯N interactions (2.1 Å) stabilize crystal packing .
Q. How do substituents on the pyrazole ring influence biological activity?
- Methoxy Group : Enhances lipophilicity, improving membrane permeability (logP ≈ 2.8).
- Hybrid Systems : Triazole-pyrazole hybrids (e.g., compound 21ae) show enhanced antimicrobial activity due to synergistic π-π stacking with target proteins .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reaction yields for pyrazole derivatives?
- Catalyst Optimization : Use Pd(OAc)₂/XPhos instead of Cu catalysts to reduce side reactions .
- Solvent Screening : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
